![molecular formula C18H24N8OS B2839924 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide CAS No. 886902-15-4](/img/structure/B2839924.png)
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide” is a unique chemical with the linear formula C16H18BrN7OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is provided to early discovery researchers, and Sigma-Aldrich does not collect analytical data for this product .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Its molecular weight is 436.336 . More detailed information about its melting point, boiling point, density, and other physical and chemical properties would require experimental determination.Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition and Cancer Therapy
A study by Shukla et al. (2012) explored analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective inhibitor of kidney-type glutaminase (GLS), which is a critical enzyme in cancer cell metabolism. The research aimed to develop more potent GLS inhibitors with improved drug-like properties. One of the analogs demonstrated similar potency to BPTES in inhibiting the growth of human lymphoma B cells, suggesting its potential application in cancer therapy (Shukla et al., 2012).
Insecticidal Properties
Fadda et al. (2017) synthesized various heterocycles, including triazolo[5,1-c]triazine derivatives, using a specific precursor. The synthesized compounds were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research indicates the potential application of these compounds in agricultural pest control (Fadda et al., 2017).
Antiviral Activity
Demchenko et al. (2020) investigated the antiviral activity of 4,6-bis-amino[1,3,5]triazin-2-yl-sulphanyl-N-aryl-acetamide derivatives, focusing on their effectiveness against the influenza A virus H1N1. One of the compounds showed high antiviral activity, suggesting the potential use of these derivatives as antiviral agents (Demchenko et al., 2020).
Antimicrobial Applications
Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives with potential antimicrobial activity. The compounds were tested against selected bacterial and fungal strains, indicating their use in combating microbial infections (Majithiya & Bheshdadia, 2022).
Molecular Structure and Chemical Properties
Insuasty et al. (2008) conducted a study on the molecular dimensions of 2-ethylsulfanylpyrazolo[1,5-a][1,3,5]triazines. This research provides insights into the chemical properties and potential applications of these compounds in various fields, such as material science and pharmaceuticals (Insuasty et al., 2008).
Safety And Hazards
As with any chemical, appropriate safety precautions should be taken when handling this compound. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.
Eigenschaften
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8OS/c1-4-12-9-7-8-10-13(12)21-14(27)11-28-18-25-24-17-23-15(19-5-2)22-16(20-6-3)26(17)18/h7-10H,4-6,11H2,1-3H3,(H,21,27)(H2,19,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTNVJFRWBQNHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C(=NC(=N3)NCC)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

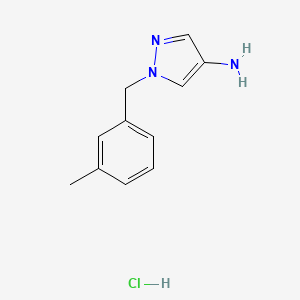

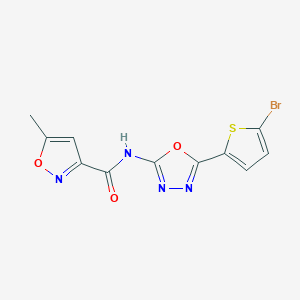

![N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2839846.png)

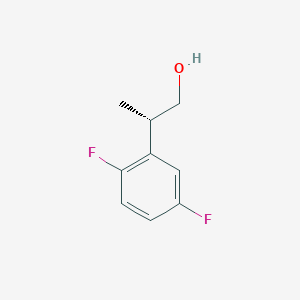
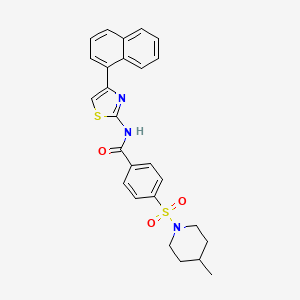
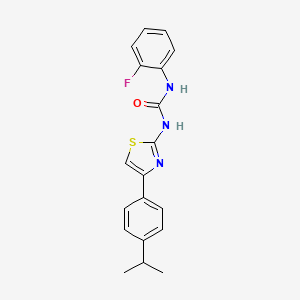

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
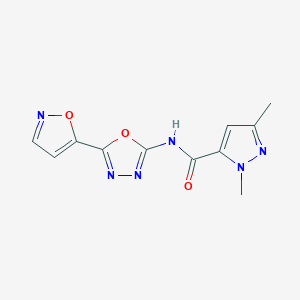
![benzo[c][1,2,5]thiadiazol-5-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2839863.png)
![2-(2-Fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2839864.png)